An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline
An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-1,10-phenanthroline is a substituted aromatic heterocyclic compound that has garnered interest in various fields of chemical research, particularly in materials science and medicinal chemistry. Its rigid, planar 1,10-phenanthroline core, combined with the electronic properties of the bromophenyl substituent, imparts unique characteristics to the molecule. This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Bromophenyl)-1,10-phenanthroline, including its synthesis, physicochemical characteristics, and potential applications, with a focus on providing detailed experimental data and methodologies for the scientific community.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(4-Bromophenyl)-1,10-phenanthroline is presented in the table below. These properties are fundamental for its application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 149054-39-7 | [1] |
| Molecular Formula | C₁₈H₁₁BrN₂ | [1] |
| Molecular Weight | 335.20 g/mol | |
| Appearance | White to light yellow powder | |
| Melting Point | 188.0 - 192.0 °C | |
| Solubility | General solubility in organic solvents such as ethanol, DMSO, and DMF has been noted for the parent 1,10-phenanthroline. Specific quantitative data for the title compound is not readily available in the searched literature. |
Synthesis
The synthesis of 2-(4-Bromophenyl)-1,10-phenanthroline can be achieved through a palladium-catalyzed cross-coupling reaction, a common and versatile method for forming carbon-carbon bonds. A likely synthetic approach is the Suzuki-Miyaura coupling reaction.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 2-(4-Bromophenyl)-1,10-phenanthroline.
Experimental Protocol: General Suzuki-Miyaura Coupling
While a specific, detailed protocol for the synthesis of 2-(4-Bromophenyl)-1,10-phenanthroline was not found in the searched literature, a general procedure based on similar reactions is provided below. Researchers should optimize these conditions for the specific substrates.
Materials:
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2-Chloro-1,10-phenanthroline
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(4-Bromophenyl)boronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
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Base (e.g., Sodium carbonate, Potassium carbonate)
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Solvent system (e.g., Toluene/Ethanol/Water mixture)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl acetate, Hexane)
Procedure:
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To a round-bottom flask, add 2-chloro-1,10-phenanthroline (1 equivalent), (4-bromophenyl)boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
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Add the palladium catalyst (typically 1-5 mol%).
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Flush the flask with an inert gas (e.g., Argon or Nitrogen).
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Add the degassed solvent system.
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Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Add water and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(4-Bromophenyl)-1,10-phenanthroline.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the phenanthroline core will appear as doublets and doublets of doublets, with their chemical shifts influenced by the position relative to the nitrogen atoms and the bromophenyl substituent. The protons on the 4-bromophenyl ring are expected to appear as two doublets (an AA'BB' system) due to the symmetry of the para-substitution.
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¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically δ 120-160 ppm). The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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C=N stretching: Around 1580-1650 cm⁻¹
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C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-H stretching (aromatic): Above 3000 cm⁻¹.
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C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ being of similar intensity.
Potential Applications and Biological Activity
Derivatives of 1,10-phenanthroline are known for their ability to chelate metal ions and have been extensively studied for their potential applications in various fields.
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Materials Science: As an intermediate for Organic Light-Emitting Diodes (OLEDs), 2-(4-Bromophenyl)-1,10-phenanthroline can be a building block for more complex organic electronic materials. The phenanthroline core can act as an electron-transporting or hole-blocking layer, while the bromophenyl group allows for further functionalization to tune the material's properties.[1]
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Drug Development: 1,10-phenanthroline and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The planar phenanthroline ring can intercalate with DNA, and the ability to chelate metal ions can interfere with the function of metalloenzymes. While no specific studies on the biological activity of 2-(4-Bromophenyl)-1,10-phenanthroline were found, its structural similarity to other biologically active phenanthrolines suggests it could be a candidate for further investigation.
Potential Signaling Pathway Involvement in Cancer
While no specific signaling pathways have been elucidated for 2-(4-Bromophenyl)-1,10-phenanthroline, related phenanthroline compounds and their metal complexes have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of proteasome activity. A hypothetical signaling pathway diagram illustrating potential mechanisms of action for a phenanthroline-based anticancer agent is presented below.
Caption: Hypothetical signaling pathway for a phenanthroline-based anticancer agent.
Conclusion
2-(4-Bromophenyl)-1,10-phenanthroline is a molecule with significant potential in both materials science and medicinal chemistry. This guide has summarized its known chemical and physical properties and provided a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity, and evaluate its biological activity. The detailed experimental approaches and data presented herein aim to facilitate such future investigations by providing a solid foundation for researchers in the field.
